Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

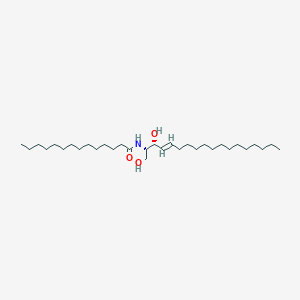

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a quinazolinone ring, a thioacetamido group, and a dimethylaminoethyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the thiazole ring could be formed via a condensation reaction, while the quinazolinone ring could be formed via a cyclization reaction . The exact synthesis route would depend on the desired configuration and the available starting materials.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and quinazolinone rings would likely contribute to the rigidity of the molecule, while the thioacetamido and dimethylaminoethyl groups could provide sites for potential reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The quinazolinone ring could potentially undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and quinazolinone rings could increase the compound’s stability and rigidity. The dimethylaminoethyl group could potentially make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of related compounds involve complex chemical reactions aimed at exploring the structure-activity relationships of these molecules. For instance, thiazolecarboxylic acid derivatives, including N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, have been synthesized through acylation, methylation, and subsequent conversions, demonstrating the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004). Similarly, ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been used in N-acylation reactions to generate 2-aminoalkyloxazole-4-carboxylate esters, highlighting the functionalization of oxazole rings for further chemical exploration (Cox et al., 2003).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor activities of compounds within this chemical class. For example, new quinazolines have been synthesized and evaluated as potential antimicrobial agents, demonstrating the importance of quinazoline derivatives in medicinal chemistry (Desai et al., 2007). Additionally, compounds like ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and their derivatives have been synthesized and tested for antiviral activity against various viruses, although not all compounds showed significant activity (Ivashchenko et al., 2014).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. For instance, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate was studied using FT-IR and FT-Raman spectra, and molecular docking studies showed potential inhibitory activity against specific targets, indicating its potential in drug discovery (El-Azab et al., 2016).

Zukünftige Richtungen

The study of complex organic molecules like this one is a vibrant field of research with many potential applications, including drug discovery and materials science. Future research could focus on exploring the reactivity of this compound, studying its potential biological activity, and developing methods for its synthesis .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4S2/c1-5-30-19(28)17-13(2)22-20(32-17)23-16(27)12-31-18-14-8-6-7-9-15(14)26(21(29)24-18)11-10-25(3)4/h5-12H2,1-4H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRVYMJXSFHQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid](/img/structure/B2986041.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)

![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)

![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)

![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)

![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one](/img/structure/B2986060.png)